The synthesis of Leucettinib-21 has been achieved at a kilogram scale, demonstrating its feasibility for large-scale production. The synthetic route involves several key steps that optimize yield and purity. Notably, the synthesis employs classical medicinal chemistry techniques, including structure-activity relationship studies to refine the compound's efficacy against DYRK1A .
Technical details regarding the synthesis include:
The molecular structure of Leucettinib-21 features a complex arrangement that allows for selective binding to DYRK1A. The compound's crystal structure has been elucidated, revealing multiple tautomeric forms that contribute to its biological activity.
Key structural data includes:
Leucettinib-21 participates in various chemical reactions primarily centered around its interaction with DYRK1A. The compound acts as an inhibitor by binding to the active site of the kinase, thereby preventing substrate phosphorylation.
Technical details of relevant reactions include:
The mechanism of action of Leucettinib-21 involves the selective inhibition of DYRK1A, leading to modulation of downstream signaling pathways associated with cognitive function. By inhibiting this kinase, Leucettinib-21 aims to restore normal phosphorylation levels of substrates involved in learning and memory.
Key points about the mechanism include:
Leucettinib-21 exhibits several notable physical and chemical properties that influence its pharmacological profile:
Leucettinib-21 holds significant potential for scientific applications primarily in the field of neuropharmacology. Its development is aimed at addressing cognitive disorders associated with Alzheimer’s disease and Down syndrome.
Key applications include:
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: